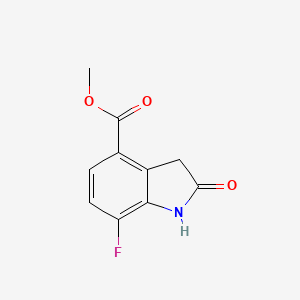

Methyl 7-fluoro-2-oxoindoline-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 7-fluoro-2-oxoindoline-4-carboxylate” is a chemical compound with the CAS Number: 1260776-33-7 . It has a molecular weight of 209.18 and its linear formula is C10H8FNO3 . It is a solid substance and is stored in dry, room temperature conditions .

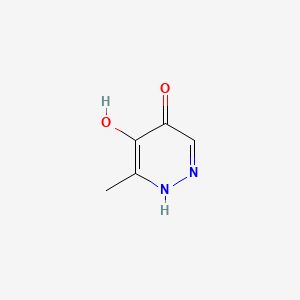

Molecular Structure Analysis

The IUPAC name of the compound is methyl 7-fluoro-2-hydroxy-1H-indole-4-carboxylate . The InChI code is 1S/C10H8FNO3/c1-15-10(14)5-2-3-7(11)9-6(5)4-8(13)12-9/h2-4,12-13H,1H3 .Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a boiling point of 389.6±42.0C at 760 mmHg . The flash point is 189.4 .Scientific Research Applications

Synthesis and Applications in Medicinal Chemistry

Methyl 7-fluoro-2-oxoindoline-4-carboxylate is a chemical compound that has garnered interest in various scientific research fields, particularly in medicinal chemistry. A key area of its application is in the synthesis of biologically active compounds. For instance, it has been utilized in the synthesis of key intermediates for phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase (Mayes et al., 2010). Additionally, research has shown its importance as an intermediate in the creation of anticancer drugs (Zhang et al., 2019).

Antibacterial Properties

There is significant research highlighting the antibacterial properties of compounds synthesized using this compound. Studies have shown that derivatives of this compound exhibit potent antibacterial activity against both gram-positive and gram-negative bacteria, including strains such as Pseudomonas aeruginosa (Miyamoto et al., 1990). This demonstrates the compound’s potential in the development of new antibacterial agents.

Role in Synthesis of Fluoroquinolones

This compound plays a significant role in the synthesis of various fluoroquinolones, which are a class of antibiotics. These synthesized fluoroquinolones have been tested for their efficacy in inhibiting the supercoiling activity of DNA gyrase from bacteria, showing promising results in combating mycobacterial infections (Dinakaran et al., 2008).

Safety and Hazards

properties

IUPAC Name |

methyl 7-fluoro-2-oxo-1,3-dihydroindole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO3/c1-15-10(14)5-2-3-7(11)9-6(5)4-8(13)12-9/h2-3H,4H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRWFBKQGRXZKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2CC(=O)NC2=C(C=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40697539 |

Source

|

| Record name | Methyl 7-fluoro-2-oxo-2,3-dihydro-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1260776-33-7 |

Source

|

| Record name | Methyl 7-fluoro-2-oxo-2,3-dihydro-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-Dioxo-1,5-cyclohexadien-1-yl)-2-hydroxyethyl]acetamide](/img/structure/B569926.png)

![1-Acetyl-2-methylhexahydrocyclopenta[b]pyrrol-6(2H)-one](/img/structure/B569929.png)

![Hexahydropyrrolo[1,2-A]pyrazine-2(1H)-carboxamide](/img/structure/B569930.png)

![Spiro[bicyclo[3.1.0]hexane-6,2-oxirane], 3-(1-methylethenyl)-](/img/no-structure.png)

![Ethyl (4R)-5-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-4-hydroxypentanoate](/img/structure/B569939.png)

![Ethyl (E,4S)-4-acetyloxy-5-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]pent-2-enoate](/img/structure/B569940.png)

![(2S)-[3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-1,2-propanediol](/img/structure/B569941.png)

![[4-Bromo-2-[tert-butyl(dimethyl)silyl]oxyphenoxy]-tert-butyl-dimethylsilane](/img/structure/B569945.png)